

Application Note: Comprehensive Characterization of Methyl N-acetylanthranilate

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Compound of Interest

Compound Name: *Methyl N-acetylanthranilate*

Cat. No.: *B181298*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Methyl N-acetylanthranilate** (Methyl 2-acetamidobenzoate), a derivative of anthranilic acid, is a compound of interest in the flavor, fragrance, and pharmaceutical industries.^{[1][2]} Its synthesis and incorporation into various products necessitate a robust analytical framework to confirm its identity, purity, and stability. This document provides a detailed overview of the key analytical techniques and corresponding protocols for the comprehensive characterization of **Methyl N-acetylanthranilate**.

Physicochemical Properties

A foundational step in characterization is the determination of basic physicochemical properties.

Property	Value	Reference
Molecular Formula	$C_{10}H_{11}NO_3$	[1] [2]
Molecular Weight	193.20 g/mol	[1] [3]
CAS Number	2719-08-6	[1] [2]
Appearance	White to light yellow crystalline powder	[1] [3] [4]
Solubility	Slightly soluble in water; Soluble in ethanol	[1] [3]
Odor/Flavor Profile	Fruity, powdery, grape-like aroma	[1] [3] [4]

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of **Methyl N-acetylanthranilate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[\[1\]](#)

Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of **Methyl N-acetylanthranilate** in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - Set a spectral width of approximately 12-16 ppm.

- Integrate the resulting peaks and reference them to the residual solvent signal or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a carbon spectrum, often requiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - Use a spectral width of approximately 200-240 ppm.
 - Reference the spectrum to the deuterated solvent signal.

Quantitative Data: NMR Spectroscopy

Table 1: Predicted ^1H NMR Chemical Shifts

Proton Type	Predicted Chemical Shift (δ) ppm
Aromatic Protons	6.5 - 8.0
Ester Methyl (-OCH ₃)	~3.9
Acetyl Methyl (-COCH ₃)	~2.2

Actual chemical shifts may vary based on solvent and spectrometer frequency.[\[1\]](#)

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon Type	Predicted Chemical Shift (δ) ppm
Carbonyl Carbons (C=O)	> 160 (Ester and Amide)
Aromatic Carbons	110 - 150
Ester Methyl Carbon (-OCH ₃)	~52
Acetyl Methyl Carbon (-COCH ₃)	~25

Actual chemical shifts may vary based on solvent and spectrometer frequency.[\[1\]](#)

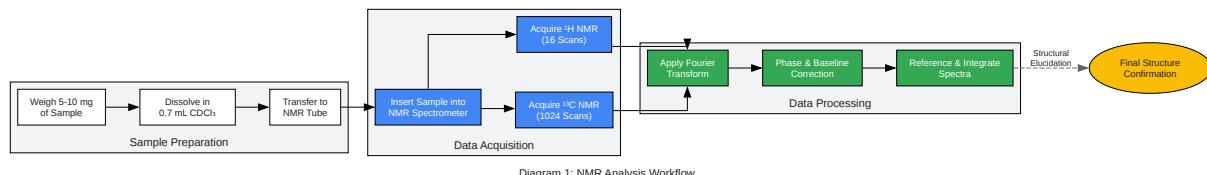


Diagram 1: NMR Analysis Workflow

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Diagram 1: NMR Analysis Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- **Sample Preparation:** Place a small amount (a few milligrams) of the solid **Methyl N-acetylantranilate** powder directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- **Background Scan:** Perform a background scan with a clean, empty ATR crystal to account for atmospheric H₂O and CO₂.
- **Sample Scan:** Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
- **Data Processing:** The resulting spectrum of absorbance or transmittance versus wavenumber is used to identify characteristic functional group peaks.

Quantitative Data: IR Spectroscopy

Table 3: Characteristic IR Absorption Bands

Functional Group	Absorption Range (cm ⁻¹)	Description
N-H Stretch (Amide)	3300 - 3100	Secondary amide N-H stretching
C-H Stretch (Aromatic)	3100 - 3000	Aromatic C-H stretching
C-H Stretch (Aliphatic)	3000 - 2850	Methyl group C-H stretching
C=O Stretch (Ester)	~1720	Ester carbonyl stretching
C=O Stretch (Amide I)	~1680	Amide carbonyl stretching

The IR spectrum confirms the presence of both ester and amide carbonyl groups, typically appearing in the 1650-1750 cm⁻¹ region.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly its chromophoric system.[1]

Protocol: UV-Vis Analysis

- Sample Preparation: Prepare a dilute solution of **Methyl N-acetylanthranilate** in a UV-transparent solvent (e.g., ethanol or methanol). A concentration in the range of 1-10 µg/mL is typical.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a blank to zero the instrument.
- Sample Measurement: Fill a matched quartz cuvette with the prepared sample solution and record the absorbance spectrum, typically from 200 to 400 nm.

- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

The substituted benzene ring, along with the adjacent carbonyl and acetylamino groups, forms the primary chromophore responsible for UV absorption.[\[1\]](#)

Chromatographic Techniques

Chromatographic methods are essential for separating **Methyl N-acetylanthranilate** from impurities and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Protocol: GC-MS Analysis

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like ethyl acetate or methanol to a concentration of approximately 1 mg/mL. An internal standard can be added for precise quantification.
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
- Chromatographic Conditions:
 - Column: Use a suitable capillary column, such as a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase.[\[5\]](#)
 - Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).[\[5\]](#)
 - Injector: Set the injector temperature to 250°C in split mode.
 - Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[\[5\]](#)
- Mass Spectrometry Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identify the compound peak based on its retention time. Confirm identity by comparing the acquired mass spectrum with a reference library or by analyzing the fragmentation pattern.

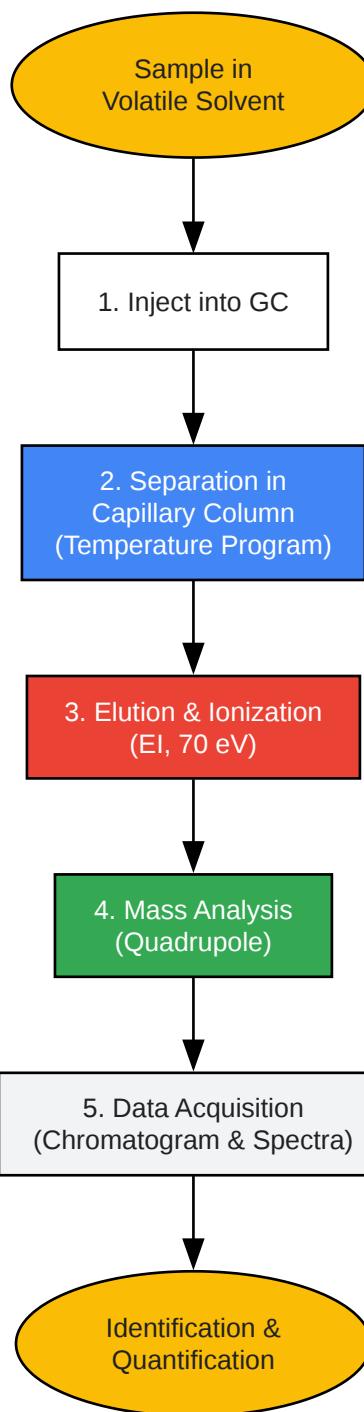
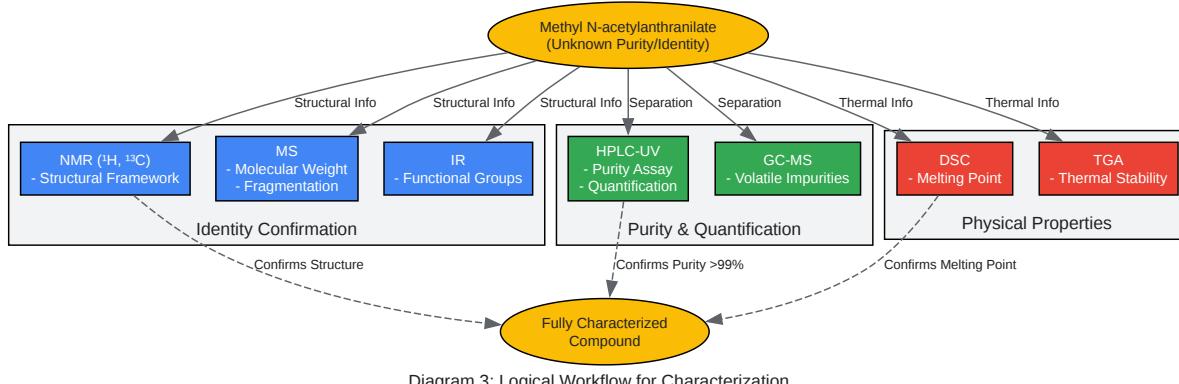


Diagram 2: GC-MS Analysis Workflow



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